molecular formula C6H11NO2 B3153210 (3S)-3-Amino-3-cyclopropylpropanoic acid CAS No. 754176-53-9

(3S)-3-Amino-3-cyclopropylpropanoic acid

Cat. No. B3153210
M. Wt: 129.16
InChI Key: IHWFMMMLMIDKCB-YFKPBYRVSA-N
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Description

Molecular Structure Analysis

The molecular formula of “(3S)-3-Amino-3-cyclopropylpropanoic acid” is C6H11NO2. The InChI code is 1S/C6H11NO2.ClH/c7-5(3-6(8)9)4-1-2-4;/h4-5H,1-3,7H2,(H,8,9);1H/t5-;/m0./s1 . The molecular weight is 129.16 g/mol.


Physical And Chemical Properties Analysis

“(3S)-3-Amino-3-cyclopropylpropanoic acid” is a powder . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Natural Compound Derivatives and Their Applications

Research on isoxazolin-5-one- and 3-nitropropanoic acid-derived natural products highlights the importance of such structures in various biological activities. These compounds, found in plants, insects, bacteria, and fungi, have been synthesized and studied for their toxicological and pharmacological properties. The toxicity of 3-nitropropanoic acid, for instance, is linked to its inhibition of mitochondrial respiration, a trait that could offer insights into designing compounds with specific biological activities (Becker et al., 2017).

Pharmacological Effects of Phenolic Acids

Chlorogenic Acid (CGA) serves as an example of a phenolic acid with wide-ranging therapeutic roles, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory effects. CGA's ability to modulate lipid metabolism and glucose could suggest potential metabolic applications of similar compounds (Naveed et al., 2018).

Analytical Applications

The ninhydrin reaction, used for analyzing amino acids, peptides, and proteins, showcases the utility of specific chemical reactions in detecting and quantifying biological molecules. This method's broad application across scientific disciplines underlines the significance of chemical reactions involving amino groups and could hint at analytical uses for amino-acid derivatives (Friedman, 2004).

Synthesis and Transformation of Functionalized β-Amino Acid Derivatives

The application of metathesis reactions in synthesizing and transforming functionalized β-amino acid derivatives points to the versatility of amino acids in drug research and development. Such synthetic approaches could be relevant to exploring the chemical transformations and potential applications of (3S)-3-Amino-3-cyclopropylpropanoic acid (Kiss et al., 2018).

Biomedical Applications of Poly(amino acid)s

Studies on polymers based on amino acids for biomedical applications, such as drug and gene delivery, highlight the biocompatibility and functionality of amino acid-based materials. This research area could offer insights into developing novel materials or carriers for biomedical applications, potentially including derivatives of (3S)-3-Amino-3-cyclopropylpropanoic acid (Sanda & Endo, 1999).

Safety And Hazards

The safety information for “(3S)-3-Amino-3-cyclopropylpropanoic acid” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash hands thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and others .

properties

IUPAC Name

(3S)-3-amino-3-cyclopropylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c7-5(3-6(8)9)4-1-2-4/h4-5H,1-3,7H2,(H,8,9)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWFMMMLMIDKCB-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H](CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-3-Amino-3-cyclopropylpropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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